Dibutyltin Ditriflate

Description

Dibutyltin compounds are organotin derivatives widely used in industrial applications, including PVC stabilization, catalysts, and biocides. Among these, dibutyltin diacetate (DBTA), dibutyltin dichloride (DBTC), dibutyltin dilaurate (DBTL), and dibutyltin maleate (DBTM) have been studied for their biological effects, particularly their roles as endocrine disruptors . These compounds interact with nuclear receptors such as PPARγ (peroxisome proliferator-activated receptor gamma) and RXRα (retinoid X receptor alpha), influencing adipogenesis and inflammatory responses .

Properties

Molecular Formula |

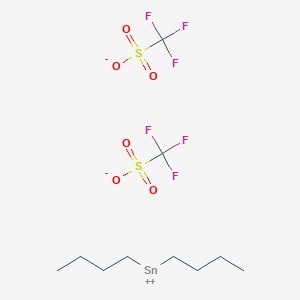

C10H18F6O6S2Sn |

|---|---|

Molecular Weight |

531.1 g/mol |

IUPAC Name |

dibutyltin(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q;;;;+2/p-2 |

InChI Key |

DBIMSKIDWWYXJV-UHFFFAOYSA-L |

SMILES |

CCCC[Sn+2]CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

CCCC[Sn+2]CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Pictograms |

Corrosive; Acute Toxic |

Origin of Product |

United States |

Chemical Reactions Analysis

Transesterification

DBTDL catalyzes ester exchange reactions, such as converting triglycerides to biodiesel :

Silicone Vulcanization

DBTDL facilitates room-temperature vulcanization (RTV) of silicones by promoting condensation between silanol groups :

PVC Stabilization

DBTDL acts as a thermal stabilizer for polyvinyl chloride (PVC) by scavenging HCl and preventing dehydrochlorination :

Synthetic Routes to DBTDL

Two industrial methods are described in the sources:

Method 1: From Dibutyltin Dichloride

-

Reactants : Lauric acid (2 mol), dibutyltin dichloride (1 mol), ethanol.

-

Process :

Method 2: From Dibutyltin Oxide

-

Reactants : Lauric acid (2 mol), dibutyltin oxide (1 mol).

-

Process :

Biological and Environmental Interactions

Comparison with Similar Compounds

Comparative Analysis of Dibutyltin Compounds

Receptor Agonist Activity

Dibutyltin compounds exhibit partial agonist activity on PPARγ and RXRα, with varying efficacy (Table 1):

Key Findings :

- DBTC showed the highest PPARγ activation (7.5-fold), surpassing even TBTC (2.63-fold) .

- DBTL uniquely acted as a dual partial agonist for both PPARγ and RXRα, though its efficacy was lower than TBTC .

- Structural studies indicate that tin atoms in these compounds bind to Cys285 in PPARγ’s ligand-binding domain, a mechanism conserved across organotins .

Adipogenic and Inflammatory Effects

All dibutyltin compounds induced adipogenesis in 3T3-L1 preadipocytes, with DBTL being the most potent (Figure 2, ). Adipogenesis was PPARγ-dependent, as shown by suppression with the PPARγ antagonist T0070907 . Additionally:

- DBTC and DBTL upregulated anti-inflammatory genes (e.g., Lgals9, Dcn) in adipocytes, mirroring PPARγ’s anti-inflammatory role .

- TBTC and DBTC repressed pro-inflammatory genes (e.g., S100a8, TNFα) in macrophages, suggesting receptor-mediated cross-talk .

Toxicity and Regulatory Status

- Maximum Non-Toxic Concentrations: TBTC: 0.1 µM DBTA/DBTC: 1 µM DBTL: 10 µM DBTM: 0.1 µM

Critical Comparison with Tributyltin Chloride (TBTC)

While TBTC is a well-characterized PPARγ/RXRα agonist and adipogenesis inducer , dibutyltin compounds differ in three key aspects:

Potency : TBTC exhibits stronger RXRα activation (32.47-fold vs. ≤2.49-fold in dibutyltins) but weaker PPARγ activation than DBTC .

Toxicity Threshold: Dibutyltins generally have higher maximum non-toxic concentrations (e.g., 10 µM for DBTL vs. 0.1 µM for TBTC) .

Structural Influence : The carboxylate or laurate groups in dibutyltins may reduce membrane permeability compared to TBTC’s chloride group, altering biological uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.